alpha-Hydroxytriazolam

Catalog No.
S602484
CAS No.
37115-45-0
M.F
C17H12Cl2N4O
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Hydroxytriazolam

CAS Number

37115-45-0

Product Name

alpha-Hydroxytriazolam

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

Synonyms

1-hydroxymethyltriazolam, alpha-hydroxytriazolam

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO

As a Metabolite of Triazolam:

Alpha-Hydroxytriazolam (α-OHTRZ) is primarily studied as a metabolite of the prescription medication Triazolam, a benzodiazepine used for short-term treatment of insomnia. Triazolam undergoes metabolism in the liver, and alpha-hydroxytriazolam is one of the major metabolites formed []. Research on alpha-hydroxytriazolam often focuses on understanding its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) []. This information is crucial for determining the efficacy and safety of Triazolam as a therapeutic agent.

Analytical Applications:

Due to its presence in urine following Triazolam administration, alpha-hydroxytriazolam is a target analyte in toxicological and forensic analyses. Researchers have developed and validated analytical methods for detecting and quantifying alpha-hydroxytriazolam in urine samples. These methods typically employ techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/tandem mass spectrometry (LC/MS/MS) [, ]. This allows for the identification and confirmation of Triazolam use, which can be helpful in various clinical and legal settings.

Research on Pharmacological Effects:

While limited, some research has investigated the pharmacological properties of alpha-hydroxytriazolam itself. Studies suggest that alpha-hydroxytriazolam may possess similar sedative and hypnotic effects to Triazolam, although its potency is likely lower []. However, further research is needed to fully understand the pharmacological profile of alpha-hydroxytriazolam and its potential clinical significance.

Future Directions:

Research on alpha-hydroxytriazolam is ongoing, with potential future directions focusing on:

  • Understanding the complete metabolic pathway of Triazolam and the role of alpha-hydroxytriazolam in its overall pharmacological effects.
  • Developing more sensitive and specific analytical methods for detecting and quantifying alpha-hydroxytriazolam in biological samples.
  • **Investigating the potential drug interactions between alpha-hydroxytriazolam and other medications.

Alpha-Hydroxytriazolam is an active metabolite of triazolam, a well-known benzodiazepine used primarily for its sedative and anxiolytic properties. The compound is characterized by the chemical formula C17H12Cl2N4OC_{17}H_{12}Cl_{2}N_{4}O and has a CAS number of 37115-45-0. Structurally, it is a derivative of triazolam, featuring an additional hydroxyl group that influences its pharmacological activity and metabolic pathway. Alpha-Hydroxytriazolam exists as a white solid and is soluble in solvents such as dimethyl sulfoxide and methanol when warmed .

Alpha-Hydroxytriazolam itself is not known to have any significant pharmacological activity. As a metabolite, it represents a deactivated form of triazolam that is eliminated from the body []. Triazolam's mechanism of action as a sleep medication involves potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system [].

The chemical behavior of alpha-hydroxytriazolam is largely dictated by its functional groups. As a hydroxylated derivative of triazolam, it participates in various reactions typical of alcohols and benzodiazepines:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Conjugation: It may undergo conjugation with glucuronic acid, enhancing its solubility and facilitating excretion.
  • Degradation: Under acidic or basic conditions, it can decompose into simpler compounds.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems .

Alpha-Hydroxytriazolam exhibits significant biological activity, primarily as an anxiolytic and sedative agent. It is known to bind to the gamma-aminobutyric acid receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism contributes to its effects in promoting sleep and reducing anxiety. Studies have also indicated that alpha-hydroxytriazolam has anticonvulsant properties in animal models, suggesting potential therapeutic applications in seizure management .

Alpha-Hydroxytriazolam can be synthesized through several methods, primarily involving the hydroxylation of triazolam. Common approaches include:

  • Chemical Hydroxylation: Utilizing reagents such as peracids or hydrogen peroxide to introduce the hydroxyl group at specific positions on the triazolam molecule.
  • Biotransformation: Employing microbial or enzymatic systems that mimic human metabolism to produce alpha-hydroxytriazolam from triazolam.

These methods are essential for producing the compound for research purposes and understanding its pharmacokinetics .

  • Pharmacokinetic Studies: It is often used as a reference standard in studies examining the metabolism of triazolam.
  • Clinical Toxicology: Understanding its presence in biological samples can aid in toxicological assessments related to benzodiazepine use.
  • Drug Development: Insights gained from studying this metabolite can inform the development of new anxiolytic medications with improved safety profiles .

Interaction studies involving alpha-hydroxytriazolam focus on its pharmacokinetic properties and potential interactions with other drugs:

  • Cytochrome P450 Enzymes: Alpha-hydroxytriazolam is primarily metabolized by CYP3A4, which can be inhibited by various substances, leading to altered drug levels and effects.
  • Grapefruit Juice Interaction: Similar to triazolam, consumption of grapefruit juice can significantly affect the metabolism of alpha-hydroxytriazolam due to CYP3A4 inhibition, resulting in increased plasma concentrations .

Several compounds share structural similarities with alpha-hydroxytriazolam, particularly within the benzodiazepine class. Notable examples include:

CompoundStructure TypeKey Characteristics
TriazolamBenzodiazepineSedative, anxiolytic; parent compound
4-HydroxytriazolamBenzodiazepine metaboliteSimilar effects; less potent than alpha-hydroxytriazolam
DiazepamBenzodiazepineLonger half-life; commonly prescribed
LorazepamBenzodiazepineAnxiolytic; used for acute anxiety

Alpha-hydroxytriazolam is unique due to its specific metabolic pathway from triazolam and its distinct pharmacological profile as an active metabolite. Its rapid metabolism contributes to its short-lived effects compared to other benzodiazepines .

Hepatic Cytochrome P450-Mediated Oxidation Pathways

The formation of alpha-hydroxytriazolam occurs primarily through cytochrome P450-mediated oxidative metabolism in hepatic microsomes [1] [4]. This biotransformation pathway represents the initial step in triazolam metabolism, catalyzed specifically by cytochrome P450 3A enzymes located in the smooth endoplasmic reticulum of hepatocytes [7] [12]. The oxidative process involves the hydroxylation of the methyl group attached to the triazolo ring system, resulting in the formation of the corresponding alcohol metabolite [4] [11].

Human liver microsomal studies have demonstrated that alpha-hydroxytriazolam formation follows complex kinetic patterns, exhibiting substrate inhibition at higher triazolam concentrations exceeding 200 micromolar [4] [11]. This phenomenon distinguishes alpha-hydroxylation from other metabolic pathways and suggests multiple binding orientations within the cytochrome P450 active site [4] [5]. The substrate inhibition kinetics have been successfully modeled using the Michaelis-Menten equation with substrate inhibition parameters [8] [11].

Role of CYP3A4/5 Isoforms in Alpha-Hydroxylation

Cytochrome P450 3A4 serves as the predominant enzyme responsible for alpha-hydroxytriazolam formation in human liver microsomes [1] [4] [29]. This isoform demonstrates high catalytic efficiency for the alpha-hydroxylation pathway, with significant contributions from cytochrome P450 3A5 under certain conditions [29] [31]. Both recombinant cytochrome P450 3A4 and cytochrome P450 3A5 have been shown to produce alpha-hydroxytriazolam metabolites, though cytochrome P450 3A4 exhibits superior catalytic activity [29] [33].

The structural characteristics of cytochrome P450 3A4 facilitate alpha-hydroxylation through its large, flexible active site that can accommodate triazolam in multiple orientations [5] [30]. Molecular modeling studies have revealed that the enzyme's phenylalanine cluster forms a substrate-binding pocket that influences regioselectivity between alpha- and 4-hydroxylation pathways [5] [31]. The binding orientation within the cytochrome P450 3A4 active site determines whether alpha-hydroxylation or alternative hydroxylation pathways predominate [4] [5].

Cytochrome P450 3A5, while structurally similar to cytochrome P450 3A4, demonstrates distinct kinetic properties for alpha-hydroxytriazolam formation [29] [31]. The enzyme possesses a higher and narrower active site compared to cytochrome P450 3A4, contributing to different substrate selectivity patterns [31] [33]. However, cytochrome P450 3A5 generally exhibits lower metabolic activity than cytochrome P450 3A4 for triazolam substrates [29] [33].

Kinetic Parameters (Km, Vmax) of Metabolic Conversion

Quantitative analysis of alpha-hydroxytriazolam formation kinetics has revealed specific enzymatic parameters that characterize this metabolic pathway [1] [8]. Human liver microsomal studies have established fundamental kinetic constants for this biotransformation process [1] [4].

ParameterValueUnitsStudy Reference
Maximum Velocity (Vmax)2.4nM/min/mg proteinGreenblatt et al., 1996 [1]
Michaelis Constant (Km)74μMGreenblatt et al., 1996 [1]
Intrinsic Clearance (Vmax/Km)0.032μl/min/mg proteinCalculated from Greenblatt et al. [1]
Substrate Inhibition Constant (Ks)VariableμMConcentration-dependent [4] [11]

The kinetic parameters demonstrate that alpha-hydroxytriazolam formation exhibits moderate affinity for the enzyme system, with a Michaelis constant of 74 micromolar indicating intermediate substrate binding [1] [8]. The maximum velocity of 2.4 nanomoles per minute per milligram protein reflects the catalytic efficiency under saturating substrate conditions [1]. These values provide essential quantitative data for predicting metabolic clearance and drug-drug interaction potential [1] [3].

Comparative Metabolism: Alpha-Hydroxytriazolam vs. 4-Hydroxytriazolam

The metabolic profile of triazolam involves two primary hydroxylation pathways, producing both alpha-hydroxytriazolam and 4-hydroxytriazolam as major metabolites [1] [4] [18]. These pathways demonstrate distinct kinetic characteristics and contribute differently to overall triazolam clearance [1] [4].

Alpha-hydroxytriazolam formation exhibits lower maximum velocity compared to 4-hydroxytriazolam production, with respective values of 2.4 and 10.3 nanomoles per minute per milligram protein [1]. However, the Michaelis constants differ substantially, with alpha-hydroxylation showing a Km of 74 micromolar compared to 304 micromolar for 4-hydroxylation [1]. This results in nearly identical intrinsic clearance values for both pathways, indicating approximately equal contributions to overall metabolic clearance [1] [4].

Metabolic PathwayVmax (nM/min/mg)Km (μM)Intrinsic ClearanceSubstrate Inhibition
Alpha-hydroxylation2.4740.032Present [4]
4-hydroxylation10.33040.034Absent [1]

The formation of alpha-hydroxytriazolam demonstrates substrate inhibition kinetics at elevated triazolam concentrations, whereas 4-hydroxytriazolam formation follows classical Michaelis-Menten kinetics [4] [11]. This mechanistic difference suggests distinct binding modes within the cytochrome P450 3A4 active site for each hydroxylation pathway [4] [5].

Pharmacological activity differs significantly between these metabolites, with alpha-hydroxytriazolam retaining 50 to 100 percent of triazolam's biological activity, while 4-hydroxytriazolam remains pharmacologically inactive [12] [23]. This distinction has important implications for the overall pharmacological profile and duration of action [12] [26].

Species-Specific Differences in Metabolic Profiling

Significant interspecies variations exist in triazolam metabolism patterns, particularly regarding the relative formation of alpha-hydroxytriazolam versus 4-hydroxytriazolam [13] [14] [16]. These differences reflect evolutionary divergence in cytochrome P450 3A enzyme structure and function across mammalian species [13] [15].

SpeciesPrimary MetaboliteAlpha-OH/4-OH RatioCytochrome P450 EnzymeReference
HumanAlpha-hydroxytriazolamHigherCYP3A4/CYP3A5Multiple studies [1] [29]
Wild-type Rat4-hydroxytriazolamLowerRat CYP3AIwatsubo et al. [14]
CYP3A-humanized RatAlpha-hydroxytriazolamHuman-likeHuman CYP3A4Iwatsubo et al. [14]
MouseBoth metabolitesVariableMouse CYP3Avan Waterschoot et al. [13]

Human metabolism predominantly favors alpha-hydroxytriazolam formation, with this metabolite accounting for approximately 69 percent of urinary excretion compared to 11 percent for 4-hydroxytriazolam [18] [19]. This metabolic pattern reflects the specific structural characteristics of human cytochrome P450 3A4 and cytochrome P450 3A5 enzymes [29] [31].

Rodent species demonstrate markedly different metabolic profiles, with wild-type rats showing preferential formation of 4-hydroxytriazolam over alpha-hydroxytriazolam [14] [16]. This species difference has been attributed to structural variations in rodent cytochrome P450 3A enzymes compared to their human counterparts [14] [15]. Transgenic rats expressing human cytochrome P450 3A4 exhibit metabolic patterns closely resembling human metabolism, with predominant alpha-hydroxytriazolam formation [16].

Mouse models show intermediate metabolic patterns, with both alpha-hydroxytriazolam and 4-hydroxytriazolam formation occurring simultaneously [13] [32]. Cytochrome P450 3A knockout mice demonstrate profound reductions in both metabolic pathways, confirming the essential role of cytochrome P450 3A enzymes in triazolam biotransformation [13] [14].

Glucuronidation Pathways and Conjugate Formation

Following initial hydroxylation, alpha-hydroxytriazolam undergoes extensive phase II conjugation through glucuronidation reactions [18] [19] [26]. This biotransformation represents the primary elimination pathway for the hydroxylated metabolite, facilitating renal excretion and metabolic inactivation [18] [26].

The glucuronidation of alpha-hydroxytriazolam occurs predominantly in hepatic microsomes through the action of UDP-glucuronosyltransferase enzymes [3] [9] [39]. Multiple UDP-glucuronosyltransferase isoforms contribute to this conjugation process, though specific enzyme identification remains an active area of investigation [34] [37]. Based on structural similarity to other benzodiazepine metabolites, UDP-glucuronosyltransferase 1A4, 1A9, and 2B7 likely participate in alpha-hydroxytriazolam glucuronidation [34] [35] [37].

The glucuronide conjugate of alpha-hydroxytriazolam represents the major urinary metabolite, accounting for the majority of the 69 percent excretion attributed to alpha-hydroxytriazolam [18] [19]. This conjugated form demonstrates negligible pharmacological activity, effectively terminating the biological effects of the parent metabolite [18] [12]. The glucuronidation reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to the hydroxyl group of alpha-hydroxytriazolam [39].

Urinary excretion studies have demonstrated rapid elimination of alpha-hydroxytriazolam glucuronide, with maximum concentrations appearing in the first collection period following triazolam administration [26]. The excretion profile shows rapid clearance within 12 hours, consistent with efficient conjugation and renal elimination processes [26]. This rapid conjugation and excretion pattern contributes to the relatively short duration of action observed with triazolam therapy [26] [18].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

A drug rape case involving triazolam detected in hair and urine

S Stybe Johansen, R Dahl-Sørensen
PMID: 22160334   DOI: 10.1007/s00414-011-0654-6

Abstract

In recent years, there has been heightened awareness regarding the use of drugs to modify a person's behavior to facilitate crime. A drug rape case involving the potent, short-acting sedative triazolam will be presented. On three occasions, the victim consumed green tea and chocolate before being massaged and ultimately sexually abused. Screening for alcohol, commonly used drugs and illicit substances in blood and urine sampled during the forensic examination 20 h after the last incident, was negative. Consequently, hair samples for chemical analysis were taken from the assaulted individual 34 days after the last incidents. The hair was cut into three 2-cm segments (0-6 cm) that were washed, dissolved in extraction solvent and screened and verified by ultra performance liquid chromatography coupled with time of flight mass spectrometry (UPLC-TOF-MS) and with tandem mass spectrometry (UPLC-MS/MS), respectively. In the 2-cm hair segment corresponding to the period of the alleged assaults, the presence of the sedative triazolam was revealed at a concentration of 1.0 pg/mg hair. The preserved urine sample, taken 20 h after the last incident, was reanalyzed by UPLC-MS/MS for metabolites of triazolam, and 39 μg/l α-hydroxytriazolam was detected in the hydrolyzed urine. This case illustrates that hair is a valuable forensic specimen in situations where natural processes have eliminated the drug from typical biological specimens due to delays in the crime being reported. Furthermore, it was possible to verify the hair finding with a urine sample by detection of a metabolite of triazolam.


Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry

Ryh-Nan Pan, Cheng-Huei Hsiong, Pei-Wei Huang, Wei-Shiuan Tsai, Wen-Yi Li, Li-Heng Pao
PMID: 21439153   DOI: 10.1093/anatox/35.3.170

Abstract

A simple, simultaneous, sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the determination of triazolam and its metabolites, α-hydroxytriazolam (α-OHTRZ) and 4-hydroxytriazolam (4-OHTRZ), in human urine was developed and validated. Triazolam-d4 was used as the internal standard (IS). This analysis was carried out on a Thermo(®) C(18) column, and the mobile phase was composed of acetonitrile/H(2)O/formic acid (35:65:0.2, v/v/v). Detection was performed on a triple-quadrupole tandem MS using positive ion mode electrospray ionization, and quantification was performed by multiple reaction monitoring mode. The MS-MS ion transitions monitored were m/z 343.1 → 308.3, 359.0 → 331.0, 359.0 → 111.2, and 347.0 → 312.0 for triazolam, α-OHTRZ, 4-OHTRZ, and triazolam-d(4), respectively. The lower limits of quantification of the analytical method were 0.5 ng/mL for triazolam, 5 ng/mL for α-OHTRZ, and 0.5 ng/mL for 4-OHTRZ. The within- and between-run precisions were less than 15%, and accuracy was -12.33% to 9.76%. The method was proved to be accurate and specific, and it was applied to a urinary excretion study of triazolam in healthy Chinese volunteers.


Acute intoxication caused by overdose of flunitrazepam and triazolam: high concentration of metabolites detected at autopsy examination

Akira Namera, Ryosuke Makita, Tatsuro Saruwatari, Aiko Hatano, Hiroaki Shiraishi, Masataka Nagao
PMID: 21372658   DOI: 10.1097/PAF.0b013e31820f1514

Abstract

A 52-year-old woman was found dead on the floor of the living room on the first floor of a house, which belonged to the man with whom she shared the house. On visiting the site, her clothes were found to be undisturbed. Packages of flunitrazepam (Silece, 2 mg/tablet) and triazolam (Halcion, 0.25 mg/tablet) were found strewn around the victim. Toxicological analysis was performed, and the concentrations of flunitrazepam, triazolam, and their metabolites in the victim's blood and urine were measured by high-performance liquid chromatography coupled with photodiode array and mass spectrometry. A high blood concentration of 7-aminoflunitrazepam was detected (1,270 ng/g), and further metabolites such as 7-acetamidoflunitrazepam, 7-acetamidodesmethylflunitrazepam, and 7-aminodesmethylflunitrazepam were detected in the blood and urine samples. In addition, 4-hydroxytriazolam and α-hydroxytriazolam were detected in her urine at a concentration of 950 and 12,100 ng/mL, respectively.On the basis of the autopsy findings and toxicology results of high concentrations of both flunitrazepam and triazolam derivatives, the cause of death was determined to be acute intoxication from flunitrazepam and triazolam.


LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium

Stephanie J Marin, Gwendolyn A McMillin
PMID: 20077062   DOI: 10.1007/978-1-60761-459-3_9

Abstract

We describe a single method for the detection and quantitation of 13 commonly prescribed benzodiazepines and metabolites: alpha-hydroxyalprazolam, alpha-hydroxyethylflurazepam, alpha-hydroxytriazolam, alprazolam, desalkylflurazepam, diazepam, lorazepam, midazolam, nordiazepam, oxazepam, temazepam, clonazepam and 7-aminoclonazepam in urine, serum, plasma, and meconium. The urine and meconium specimens undergo enzyme hydrolysis to convert the compounds of interest to their free form. All specimens are prepared for analysis using solid-phase extraction (SPE), analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), and quantified using a three-point calibration curve. Deuterated analogs of all 13 analytes are included as internal standards. The instrument is operated in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ionization mode. Urine and meconium specimens have matrix-matched calibrators and controls. The serum and plasma specimens are quantified using the urine calibrators but employing plasma-based controls. Oxazepam glucuronide is used as a hydrolysis control.


Determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose

Qiran Sun, Ping Xiang, Baohua Shen, Hui Yan, Min Shen
PMID: 20223101   DOI: 10.1093/jat/34.2.89

Abstract

A sensitive liquid chromatography-tandem mass spectrometry method is presented for determination of triazolam and alpha-hydroxytriazolam in guinea pig hair after a single dose of triazolam. Eighteen guinea pigs were divided into three dosage groups (10, 100, and 500 microg/kg) and administrated a single dose of triazolam intragastrically. Before administration, drug-free hair was shaved from their back. Newly grown hair in shaved area was collected every seven days after administration. About 20 mg of decontaminated hair was cut into small segments and incubated in 2 mL of phosphate buffer (pH 8.4) at 45 degrees C overnight. Triazolam-d(4) and alpha-hydroxytriazolam-d(4) were used as internal standards, and liquid-liquid extraction was performed with 3 mL of ethyl ether. The sample was separated on an Allure propyl PFP column with a mobile phase of acetonitrile/20 mM ammonium acetate (7:3, v/v). Detection was implemented with multiple reaction monitoring mode by an API4000 triple-quadrupole tandem mass spectrometer. Limits of detection for triazolam and alpha-hydroxytriazolam were 1 and 5 pg/mg, respectively. Triazolam and alpha-hydroxytriazolam could only be detected in the first week, and 100 microg/kg was the minimal dosage detectable in guinea pig hair. The concentration of triazolam in hair was related with administration dosage and hair color. alpha-Hydroxytriazolam has a higher concentration than triazolam in guinea pig hair.


Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS)

Bruce A Goldberger, Chris W Chronister, Michele L Merves
PMID: 20077061   DOI: 10.1007/978-1-60761-459-3_8

Abstract

The benzodiazepine assay utilizes gas chromatography-mass spectrometry (GC-MS) for the analysis of diazepam, nordiazepam, oxazepam, temazepam, lorazepam, alpha-hydroxyalprazolam, and alpha-hydroxytriazolam in blood and urine. A separate assay is employed for the analysis of alprazolam. Prior to solid phase extraction, urine specimens are subjected to enzyme hydrolysis. The specimens are fortified with deuterated internal standard and a five-point calibration curve is constructed. Specimens are extracted by mixed-mode solid phase extraction. The benzodiazepine extracts are derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) producing tert-butyldimethyl silyl derivatives; the alprazolam extracts are reconstituted in methanol without derivatization. The final extracts are then analyzed using selected ion monitoring GC-MS.


Pomegranate juice does not impair clearance of oral or intravenous midazolam, a probe for cytochrome P450-3A activity: comparison with grapefruit juice

Dora Farkas, Lauren E Oleson, Yanli Zhao, Jerold S Harmatz, Miguel A Zinny, Michael H Court, David J Greenblatt
PMID: 17322140   DOI: 10.1177/0091270006298359

Abstract

The effect of pomegranate juice (PJ) or grapefruit juice (GFJ) on CYP3A activity was studied in vitro and in healthy human volunteers. In human liver microsomes, the mean 50% inhibitory concentrations (IC(50)) for PJ and GFJ versus CYP3A (triazolam alpha-hydroxylation) were 0.61% and 0.55%, (v/v) respectively, without preincubation of inhibitor with microsomes. After preincubation, the IC(50) for PJ increased to 0.97% (P < .05), whereas the IC(50) for GFJ decreased to 0.41% (P < .05), suggesting mechanism-based inhibition by GFJ but not PJ. Pretreatment of volunteer subjects (n = 13) with PJ (8 oz) did not alter the elimination half-life, volume of distribution, or clearance of intravenous midazolam (2 mg). Administration of PJ also did not affect C(max), total area under the curve (AUC), or clearance of oral midazolam (6 mg). However, GFJ (8 oz) increased midazolam C(max) and AUC by a factor of 1.3 and 1.5, respectively, and reduced oral clearance to 72% of control values. Thus, PJ does not alter clearance of intravenous or oral midazolam, whereas GFJ impairs clearance and elevates plasma levels of oral midazolam.


Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma

Stephanie J Marin, Mark Roberts, Michelle Wood, Gwendolyn A McMillin
PMID: 22833647   DOI: 10.1093/jat/bks059

Abstract

This paper reports an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method to quantitate 21 benzodiazepines, zolpidem and zopiclone in serum and plasma. After liquid-liquid extraction, an Acquity UPLC with a TQ Detector and BEH C18 column was used (Waters, Milford, MA). The injection-to-injection run time was 7.5 min. Forty-eight authentic serum and plasma patient specimens were analyzed and results compared to those obtained using a previously published method. Average r(2) values for linearity (1 to 1,000 ng/mL over five days) were all above 0.995, except α-hydroxytriazolam (0.993). Intra-day and inter-day relative standard deviation values were within ± 15% and the percent deviation from the expected concentrations were within ± 11%. Recovery ranged from 62 to 89%. Matrix effects ranged from -28% to +6%. The limits of detection were 1 ng/mL, except for lorazepam, nordiazepam, oxazepam and temazepam (5 ng/mL). Ion ratios were ± 15% for all analytes. For authentic patient specimens (n = 48, 76 positive results), there was excellent correlation between the UPLC-MS-MS results and the previous method. The best least-squares fit had an equation of y = 1.0708x + 1.6521, r(2) = 0.9822. This UPLC-MS-MS method is suitable for the quantification of benzodiazepines and hypnotics in serum and plasma, and offers fast, reliable and sensitive results.


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